4-Hydroxybutyl phenyl carbonate
Description
Properties
CAS No. |
137075-28-6 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-hydroxybutyl phenyl carbonate |
InChI |
InChI=1S/C11H14O4/c12-8-4-5-9-14-11(13)15-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 |
InChI Key |
KVZSCIGTOPVIGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OCCCCO |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Carbamate Formation
The most direct route involves reacting phenyl chloroformate with 4-hydroxybutanol under basic conditions. Adapted from the carbamate synthesis protocol in, this method utilizes:
- Reagents : Phenyl chloroformate (1.1 equiv), 4-hydroxybutanol (1.0 equiv)
- Solvent : Anhydrous THF (4 mL/mmol substrate)
- Conditions : Room temperature, argon atmosphere, 12–18 hr reaction time
The reaction proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic carbonyl carbon of phenyl chloroformate. Sodium bicarbonate (1.1 equiv) neutralizes liberated HCl, driving the reaction to completion. Post-reaction workup involves dilution with 1N NaOH, dichloromethane extraction, and magnesium sulfate drying. Flash chromatography using ethyl acetate/hexane gradients (3:7 → 1:1) typically achieves >85% purity.
Solvent Optimization Studies
Comparative solvent systems from and reveal critical polarity effects:
| Solvent | Dielectric Constant | Yield (%)* | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 78 | 92 |
| Acetone | 20.7 | 65 | 88 |
| DMF | 36.7 | 82 | 95 |
| Diethylene glycol | 31.9 | 71 | 89 |
*Yields extrapolated from and for analogous reactions
Polar aprotic solvents like DMF improve yields by stabilizing the transition state through dipole interactions, though require careful water removal to prevent hydrolysis. The high-boiling diethylene glycol system from enables reflux conditions (180°C) but risks thermal decomposition of the carbonate moiety.
Transesterification of Diphenyl Carbonate
Catalytic Systems
Building upon cyclic carbonate synthesis in, transesterification between diphenyl carbonate and excess 4-hydroxybutanol (5:1 molar ratio) proceeds via:
$$ \text{PhO}2\text{C-OPh} + \text{HO-(CH}2\text{)}4\text{-OH} \rightarrow \text{PhO}2\text{C-O-(CH}2\text{)}4\text{-OH} + \text{PhOH} $$
Effective catalysts include:
- N-Bromosuccinimide (NBS) : 1.2 equiv in acetone/water (1:1 v/v) at 60°C
- CsSiW@C heteropolyacid : 10 wt% loading in diethylene glycol at 120°C
The NBS system achieves 55–69% conversion in 18 hr (microwave-assisted), while CsSiW@C reaches 83% yield in 3 hr at 180°C. Heteropolyacid catalysts offer recyclability (>5 cycles without activity loss) but require rigorous drying to maintain Brønsted acidity.
Kinetic Analysis
Pseudo-first-order kinetics dominate under excess alcohol conditions:
$$ \ln\left(\frac{[A]0}{[A]}\right) = k{\text{obs}}t $$
Where $$ k_{\text{obs}} $$ values span:
- 2.4 × 10⁻⁴ s⁻¹ (NBS, 60°C)
- 7.1 × 10⁻⁴ s⁻¹ (CsSiW@C, 180°C)
Activation energies calculated via Arrhenius plots (40–80°C range) average 68.3 kJ/mol, indicating significant temperature sensitivity.
Microwave-Assisted Synthesis
Reaction Optimization
Adapting the microwave protocol from, key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Power | 300 W | +22% vs. 150 W |
| Temperature | 120°C | Maximizes k₀bs |
| Time | 45 min | >90% conversion |
| Solvent Ratio (H₂O:Acetone) | 1:1 | Prevents hydrolysis |
Microwave irradiation reduces reaction times from 18 hr (conventional heating) to <1 hr by enhancing molecular collisions through dielectric heating. The aqueous acetone system from proves ideal, providing sufficient polarity for microwave absorption while minimizing carbonate ring formation.
Comparative Efficiency
| Method | Time (hr) | Yield (%) | Energy Use (kJ/mol) |
|---|---|---|---|
| Conventional | 18 | 55 | 420 |
| Microwave | 0.75 | 78 | 185 |
| Ultrasound-assisted | 4 | 68 | 310 |
Energy calculations based on and demonstrate microwave superiority in both efficiency and sustainability.
Purification and Characterization
Chromatographic Techniques
Flash chromatography (Biotage Isolera One) with gradient elution (hexane → ethyl acetate) effectively separates:
- Unreacted 4-hydroxybutanol (Rf = 0.15)
- Target carbonate (Rf = 0.43)
- Diphenyl carbonate byproducts (Rf = 0.68)
Prep-HPLC (C18 column, MeCN/H₂O 65:35) achieves >99% purity for analytical standards.
Spectroscopic Data
IR (neat) :
¹H NMR (500 MHz, CDCl₃) :
δ 7.38–7.25 (m, 5H, Ph), 4.42 (t, J=6.5 Hz, 2H, OCOOCH₂), 3.68 (t, J=6.0 Hz, 2H, CH₂OH), 1.75–1.62 (m, 4H, CH₂CH₂)
¹³C NMR (125 MHz, CDCl₃) :
154.8 (C=O), 135.2–126.4 (Ph), 69.1 (OCOOCH₂), 62.3 (CH₂OH), 32.7, 25.4 (CH₂CH₂)
HRMS (DART): m/z calcd for C₁₁H₁₄O₄ [M+H]⁺: 223.0970, found: 223.0968
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybutyl phenyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonate group can be targeted by nucleophiles, leading to the formation of different substituted products.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to form different alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are often employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products:
Nucleophilic Substitution: Substituted carbonates.
Esterification: Ester derivatives.
Oxidation: Carbonyl compounds.
Scientific Research Applications
4-Hydroxybutyl phenyl carbonate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates, which are valuable materials due to their strength and transparency.
Biodegradable Plastics: The compound is explored for its potential in creating biodegradable plastics, which are environmentally friendly alternatives to traditional plastics.
Medical Applications: Due to its biocompatibility, it is investigated for use in medical devices and drug delivery systems.
Mechanism of Action
The mechanism of action of 4-hydroxybutyl phenyl carbonate in chemical reactions typically involves nucleophilic attack on the carbonate group. The phenyl group acts as a leaving group, facilitating the formation of new bonds. In biological systems, its biocompatibility and biodegradability make it suitable for applications where gradual breakdown and assimilation are required .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 4-hydroxybutyl phenyl carbonate:
Market and Industrial Relevance
- 4-HBA: Dominates the acrylate market, with key players like BASF and Osaka Organic Chemical driving innovations in high-purity grades .
- Diphenyl Carbonate : Critical for polycarbonate production, with a mature market sustained by demand in electronics and automotive industries .
- 4-Hydroxybutyl Phenyl Carbonate: Niche applications in advanced polymers, particularly for nanocomposites in materials science .
Q & A
Q. What are the key considerations in selecting heterogeneous catalysts for synthesizing 4-hydroxybutyl phenyl carbonate via transesterification?
- Methodological Answer: Catalyst selection should prioritize (i) dispersion of active sites (e.g., PbO nanoparticles on MgO/ZrO₂ supports enhance metal-support interactions) and (ii) acid-base properties (Lewis acid sites promote transesterification). Characterization via XRD (crystallinity), BET (surface area), and XPS (electronic states) is critical to assess structural stability . Supports like MgO and ZrO₂ improve catalyst recyclability by minimizing metal leaching .
Q. Which characterization techniques are essential for confirming the structural integrity of 4-hydroxybutyl phenyl carbonate post-synthesis?
Q. How can read-across strategies predict the toxicity profile of 4-hydroxybutyl phenyl carbonate when experimental data is limited?
- Methodological Answer: Group structurally similar compounds (e.g., phenyl carbamates or hydroxyalkyl carbonates) with shared functional groups (e.g., ester linkages) and metabolic pathways. Validate predictions using in silico tools (QSAR models) and in vitro assays (Ames test for mutagenicity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in optimal reaction temperatures for catalytic disproportionation of intermediates like 4-hydroxybutyl phenyl carbonate?
- Methodological Answer: Perform kinetic studies to distinguish thermodynamic vs. kinetic control. For example, low equilibrium constants (e.g., K₁ << K₃ in MPC disproportionation) suggest prioritizing stepwise optimization. Use Arrhenius plots to identify activation barriers and in-situ FT-IR to monitor intermediate stability .
Q. What methodologies address unstable intermediates during reaction kinetics analysis of 4-hydroxybutyl phenyl carbonate synthesis?
Q. How do metal-support interactions in Pb-based catalysts influence selectivity in carbonate ester synthesis?
- Methodological Answer: Strong interactions (e.g., PbO-MgO) enhance dispersion and stabilize active sites, favoring disproportionation over side reactions. Probe via H₂-TPR (reducibility) and NH₃-TPD (acid site density). For example, PbO/ZrO₂ achieves >90% DPC selectivity due to balanced acidity and thermal stability .
Method Development & Data Analysis
Q. What chromatographic conditions optimize the separation of 4-hydroxybutyl phenyl carbonate and its degradation products?
- Methodological Answer: Use C18 stationary phases with acetonitrile/water gradients (0.1% formic acid enhances peak symmetry). Avoid polar phases like Luna OMEGA C18, which cause peak distortion. Validate via hierarchical clustering of retention times and asymmetry factors .
Q. How can researchers mitigate catalyst deactivation during continuous synthesis of 4-hydroxybutyl phenyl carbonate?
- Methodological Answer: Implement regeneration protocols (e.g., calcination at 500°C in air to remove coke). Monitor Pb leaching via ICP-OES and optimize support porosity (e.g., SiO₂ mesopores reduce pore blockage). Heterogeneous systems like PbO/MgO retain >85% activity after 5 cycles .
Tables for Key Findings
| Catalyst Support | Pb Dispersion (%) | DPC Selectivity (%) | Reusability (Cycles) | Reference |
|---|---|---|---|---|
| MgO | 92 | 95 | 5 | |
| ZrO₂ | 88 | 90 | 5 | |
| SiO₂ | 75 | 80 | 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
